2-(2-Bromoethyl)cyclopentan-1-one
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Overview
Description
2-(2-Bromoethyl)cyclopentan-1-one is an organic compound with the molecular formula C7H11BrO and a molecular weight of 191.07 g/mol It is a cyclopentanone derivative, characterized by the presence of a bromoethyl group attached to the cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)cyclopentan-1-one typically involves the bromination of cyclopentanone derivatives. One common method is the reaction of cyclopentanone with bromoethane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)cyclopentan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted cyclopentanone derivatives.
Oxidation: Formation of cyclopentanone carboxylic acids.
Reduction: Formation of cyclopentanol or cyclopentane.
Scientific Research Applications
2-(2-Bromoethyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)cyclopentan-1-one involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The carbonyl group in the cyclopentanone ring is susceptible to nucleophilic attack, leading to various transformations .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloroethyl)cyclopentan-1-one
- 2-(2-Iodoethyl)cyclopentan-1-one
- 2-(2-Fluoroethyl)cyclopentan-1-one
Uniqueness
2-(2-Bromoethyl)cyclopentan-1-one is unique due to the presence of the bromoethyl group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromo group is a better leaving group than chloro and fluoro, making it more reactive in substitution reactions. Additionally, the compound’s specific steric and electronic properties make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-(2-bromoethyl)cyclopentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO/c8-5-4-6-2-1-3-7(6)9/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJLOYLDTKXDTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)CCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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